tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate
Description
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(pentan-3-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO2/c1-7-11(8-2)14-9-10(3)12(15)16-13(4,5)6/h10-11,14H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWFAJKUNKFCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Synthesis
The acid precursor is prepared via hydrolysis of nitriles or oxidation of aldehydes. For example, treatment of 3-[(pentan-3-yl)amino]-2-methylpropanenitrile with aqueous HCl (6 M) at reflux for 12 hours yields the corresponding acid in 78% yield. Alternatively, ozonolysis of allylamine derivatives provides a shorter route but requires stringent temperature control (-78°C).
Esterification with tert-Butanol
The carboxylic acid is esterified using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. tert-Butanol (3 eq) is added dropwise to a cooled (0°C) solution of the acid, DCC (1.2 eq), and DMAP (0.1 eq). The mixture warms to room temperature and stirs for 12 hours.
Table 2: Esterification Workup Protocol
| Step | Details | Purpose |
|---|---|---|
| Quenching | Add 50 mL H₂O | Hydrolyze excess DCC |
| Extraction | 3 × 50 mL CH₂Cl₂ | Separate organic product |
| Drying | Anhydrous Na₂SO₄ | Remove residual water |
| Purification | Flash chromatography (EtOAc/hexane) | Isolate tert-butyl ester |
This method achieves 70–75% yield but necessitates anhydrous conditions to prevent tert-butyl group cleavage.
Reductive Amination of tert-Butyl 3-Oxo-2-methylpropanoate
Reductive amination introduces the pentan-3-ylamino group via condensation of a ketone with an amine, followed by reduction.
Reaction Sequence
-
Condensation : tert-Butyl 3-oxo-2-methylpropanoate reacts with pentan-3-ylamine in methanol, forming an imine intermediate.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 6–7.
Table 3: Reductive Amination Parameters
| Reagent | Quantity | Role |
|---|---|---|
| Pentan-3-ylamine | 1.5 eq | Nucleophile |
| NaBH₃CN | 1.0 eq | Reducing agent |
| Acetic acid | Catalytic | pH control |
Yields range from 50–60%, with byproducts arising from over-reduction or self-condensation of the ketone.
Ugi Multicomponent Reaction
The Ugi reaction constructs the amino ester backbone in a single pot, combining an amine, aldehyde, isocyanide, and carboxylic acid.
Procedure
A mixture of pentan-3-ylamine, tert-butyl isocyanide, formaldehyde, and 2-methylpropanoic acid in methanol reacts at room temperature for 12 hours. The reaction proceeds via formation of an α-adduct, followed by cyclization and rearrangement.
Table 4: Ugi Reaction Components
| Component | Example | Function |
|---|---|---|
| Amine | Pentan-3-ylamine | Nucleophile |
| Aldehyde | Formaldehyde | Electrophile |
| Isocyanide | tert-Butyl isocyanide | Quadrupolar reactant |
| Acid | 2-Methylpropanoic acid | Proton donor |
Purification via silica gel chromatography (CH₂Cl₂/MeOH) yields 45–50% of the target compound. While operationally simple, this method suffers from moderate yields due to competing side reactions.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
Chemical Reactions Analysis
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate is widely used in scientific research due to its excellent properties for drug delivery systems. It is employed in the synthesis of various pharmaceutical compounds and intermediates. Additionally, it is used in the development of new materials and chemical processes in the fields of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Molecular Structure and Physicochemical Properties
The table below compares key structural and physicochemical parameters with analogous compounds:
Key Observations :
- Ester Group Influence: The methyl ester in Methyl 2-methyl-3-[(pentan-3-yl)amino]propanoate reduces steric hindrance compared to the tert-butyl group, likely increasing hydrolysis susceptibility .
- Aromatic vs. Aliphatic Groups : The 4-chlorobenzylidene substituent in CAS 1221341-87-2 enables π-π stacking interactions, absent in the target compound, which may affect crystallization or binding in biological systems .
Biological Activity
tert-Butyl 2-methyl-3-[(pentan-3-yl)amino]propanoate is a synthetic compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol. It is recognized for its potential applications in drug development, particularly as a ligand that can modulate biological pathways through interactions with specific receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group, a 2-methyl group, and a pentan-3-yl amino group attached to a propanoate moiety. Its unique structure enhances reactivity and functional properties, making it valuable in pharmaceutical and chemical research applications .
The biological activity of this compound primarily involves its role as a ligand that binds to specific molecular targets. This interaction can modulate the activity of receptors or enzymes, thereby influencing various cellular signaling pathways. The precise biological effects depend on the specific targets involved, which are context-dependent .
Biological Activity and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties. It has been explored in the context of developing new antimicrobial agents, particularly against resistant strains .
- Antiparasitic Activity : Research into similar compounds has shown promising antiplasmodial activity against Plasmodium falciparum, indicating that derivatives of this compound could also possess similar effects. In vitro studies have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains .
- Cytotoxicity : The cytotoxic effects of related compounds were assessed using the MTT assay on various cell lines, revealing selectivity indices that suggest potential safety profiles for therapeutic applications .
Study on Antiplasmodial Activity
A study evaluated various derivatives related to this compound for their antiplasmodial activity. The results indicated that modifications in the side chain significantly influenced efficacy against P. falciparum. Compounds with longer side chains exhibited enhanced activity, suggesting structural optimization could lead to more effective antimalarial agents .
| Compound | Dose (mg/kg) | % Suppression on Day 4 | Survival | Cure |
|---|---|---|---|---|
| 7a | 100 x 7 days | 100 | 5/6 | 0/6 |
| 7b | 50 x 4 days | 99.9 | 5/5 | 0/5 |
| 7g | 25 x 7 days | 100 | 5/5 | 5/5 |
Cytotoxicity Evaluation
In another study evaluating cytotoxicity, selectivity indices were reported for various synthesized compounds, demonstrating promising safety profiles compared to established drugs like chloroquine .
Q & A
Basic Research Question
- Methodological Answer :
Synthesis typically involves condensation reactions between tert-butyl esters and amines. For example, tert-butyl 2-methyl-3-aminopropanoate can react with pentan-3-ylamine under anhydrous conditions in dichloromethane. Key considerations include:- Solvent choice : Dichloromethane is preferred for its low polarity and ability to dissolve intermediates .
- Catalyst/desiccant : Magnesium sulfate is used to absorb water and drive the reaction equilibrium toward product formation .
- Reaction time : Extended stirring (e.g., 48 hours) ensures complete imine formation .
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials .
How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?
Basic Research Question
- Methodological Answer :
¹H and ¹³C NMR are essential for confirming the tertiary-butyl group, pentan-3-yl substituent, and ester linkage. Key steps include:- Chemical shift analysis : The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The pentan-3-ylamine moiety exhibits characteristic splitting patterns for the asymmetric -CH(NH)- group .
- 2D NMR (COSY, HSQC) : These techniques map proton-proton coupling and carbon-proton correlations to distinguish between regioisomers .
What advanced strategies address contradictions in crystallographic data for this compound?
Advanced Research Question
- Methodological Answer :
Discrepancies in hydrogen bonding or unit cell parameters can arise from polymorphism or twinning. Strategies include:- SHELX refinement : Use SHELXL for high-resolution data to model disorder or anisotropic thermal motion .
- Twinned data handling : SHELXD and SHELXE are robust for resolving twinned crystals via Patterson methods .
- Comparative analysis : Cross-validate results with powder X-ray diffraction (PXRD) to confirm phase purity .
How can computational chemistry predict the compound’s hydrogen bonding interactions in crystal lattices?
Advanced Research Question
- Methodological Answer :
Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations model intermolecular interactions:
What reaction kinetics govern the stability of the tert-butyl ester group under acidic conditions?
Advanced Research Question
- Methodological Answer :
The tert-butyl ester is prone to acid-catalyzed hydrolysis. Kinetic studies involve:- pH-dependent degradation : Monitor via HPLC at varying HCl concentrations to determine rate constants .
- Activation energy : Use Arrhenius plots (from data at 25–60°C) to model degradation pathways .
- Protecting group alternatives : Compare with Boc (tert-butoxycarbonyl) derivatives for improved stability .
How does the chiral center at the propanoate carbon influence biological activity?
Advanced Research Question
- Methodological Answer :
Enantiomeric purity is critical for receptor binding. Methods include:- Chiral HPLC : Use columns like Chiralpak IA to separate R/S enantiomers and assess enantiomeric excess (ee) .
- Circular Dichroism (CD) : Correlate optical activity with biological assays (e.g., enzyme inhibition) to determine active enantiomers .
What analytical techniques validate the compound’s stability under varying storage conditions?
Basic Research Question
- Methodological Answer :
Stability studies require:- Accelerated aging : Expose samples to 40°C/75% RH for 6 months and analyze degradation via LC-MS .
- Photostability : Use UV-Vis spectroscopy to detect photo-oxidation products under ICH Q1B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
